Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-
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Overview
Description
Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)- is a compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This particular compound is characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring and a 2-oxopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of amino alcohols or amino acids.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Attachment of the 2-Oxopropyl Group: The 2-oxopropyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or oxopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The 2-oxopropyl group may also interact with enzymes, affecting their activity. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-4,4-diphenyl-
- Pyrrolidine, 1-(4-methylphenyl)
Uniqueness
Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)- is unique due to the presence of both the sulfonyl and 2-oxopropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
227018-72-6 |
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Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]propan-2-one |
InChI |
InChI=1S/C14H19NO3S/c1-11-5-7-14(8-6-11)19(17,18)15-9-3-4-13(15)10-12(2)16/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI Key |
HMZOMYDUKJENPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CC(=O)C |
Origin of Product |
United States |
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